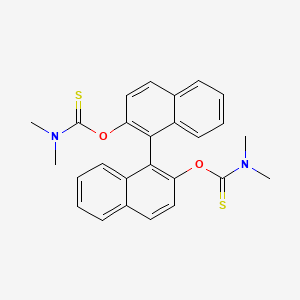
(3-Methyl-4-phenoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-4-phenoxyphenyl)methanol is an organic compound with the molecular formula C14H14O2 It is characterized by a phenyl group substituted with a phenoxy group and a methyl group, along with a hydroxyl group attached to the methylene carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-phenoxyphenyl)methanol typically involves the reaction of 3-methyl-4-phenoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using a palladium or platinum catalyst can be employed to reduce the aldehyde group to an alcohol. This method offers higher yields and can be conducted under controlled pressure and temperature conditions to optimize the reaction.
化学反応の分析
Types of Reactions
(3-Methyl-4-phenoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: 3-Methyl-4-phenoxybenzaldehyde or 3-Methyl-4-phenoxybenzoic acid.
Reduction: 3-Methyl-4-phenoxyphenylmethane.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
(3-Methyl-4-phenoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Methyl-4-phenoxyphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins or cell membranes, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
(4-Methylphenyl)methanol: Lacks the phenoxy group, resulting in different chemical properties.
(3-Methyl-4-methoxyphenyl)methanol: Contains a methoxy group instead of a phenoxy group, leading to variations in reactivity and applications.
(3-Methyl-4-phenylphenyl)methanol: Has a phenyl group instead of a phenoxy group, affecting its chemical behavior.
Uniqueness
(3-Methyl-4-phenoxyphenyl)methanol is unique due to the presence of both a phenoxy and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties
特性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
(3-methyl-4-phenoxyphenyl)methanol |
InChI |
InChI=1S/C14H14O2/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-9,15H,10H2,1H3 |
InChIキー |
QWRIYRVBLIRZDR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CO)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)


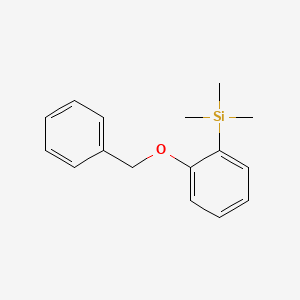
![tert-butyl 7-(3-cyclopropyl-1-methoxy-1-oxopropan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14770376.png)
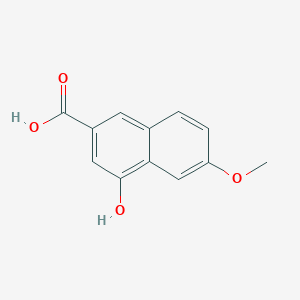
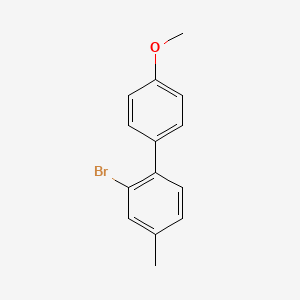
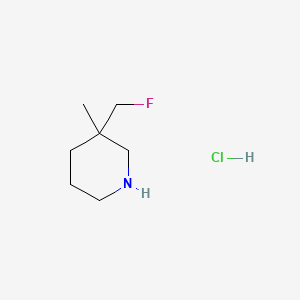
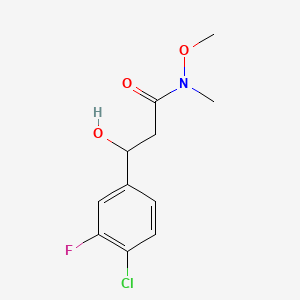
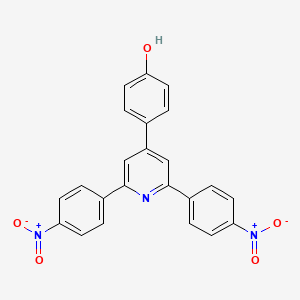
![[1,2,4]Triazolo[1,5-a]pyrazine-6-carbonitrile](/img/structure/B14770411.png)
